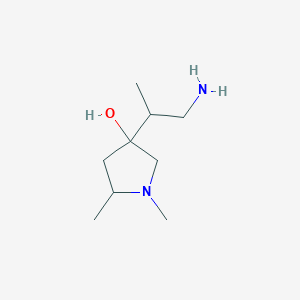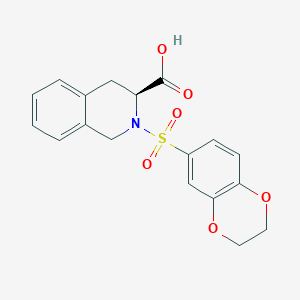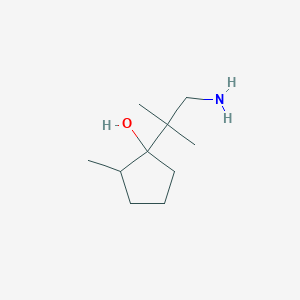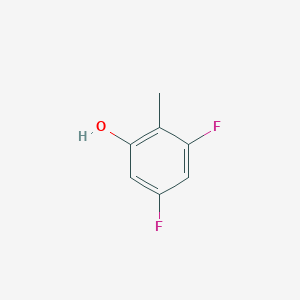![molecular formula C11H15N3 B13152864 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- (also known by its CAS number 1455358-06-1) belongs to a class of heterocyclic compounds. It features a pyrrolopyridine core with an amino group at position 5 and a tert-butyl substituent. This compound has garnered attention due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .
Métodos De Preparación
The synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- are not extensively documented. researchers have developed methods to access related pyrrolopyridine derivatives. These typically involve cyclization reactions starting from appropriate precursors. Further optimization is needed to specifically target our compound of interest.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these transformations remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Research on this compound primarily centers around its FGFR inhibitory activity. Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. Therefore, targeting FGFRs represents a promising strategy for cancer therapy. Compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-5-amine, has demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3. In vitro studies have shown its effectiveness in inhibiting breast cancer cell proliferation, inducing apoptosis, and suppressing migration and invasion .
Mecanismo De Acción
The exact mechanism by which 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- exerts its effects remains an active area of investigation. It likely involves interactions with FGFRs and downstream signaling pathways. Further research is needed to elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
While direct comparisons are scarce, we can highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- within the pyrrolopyridine family. Its specific structural features and FGFR inhibitory activity set it apart from related compounds.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3-tert-butyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,12H2,1-3H3,(H,13,14) |
Clave InChI |
XCBJHWAHQYHSMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CNC2=C1C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)


![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)







![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)


